Cas no 83930-33-0 (Urotensin I)

Urotensin I 化学的及び物理的性質
名前と識別子
-
- Urotensin I (Catostomuscommersoni) (9CI)
- Urotensin I
- ASN-ASP-ASP-PRO-PRO-ILE-SER-ILE-ASP-LEU-THR-PHE-HIS-LEU-LEU-ARG-ASN-MET-ILE-GLU-MET-ALA-ARG-ILE-GLU-ASN-GLU-ARG-GLU-GLN-ALA-GLY-LEU-ASN-ARG-LYS-TYR-LEU-ASP-GLU-VAL-NH2
- NDDPPISIDLTFHLLRNMIEMARIENEREQAGLNRKYLDEV-NH2
- urotensin i teleost fish
- Urotensin IUrotens
- Catostomus urotensin I
- Urotensin I (Catostomus commersoni) (9CI)
- Urotensin I (Cyprinus carpio), 24-L-isoleucine-27-L-glutamic acid-
- L-Asparaginyl-L-α-aspartyl-L-α-aspartyl-L-prolyl-L-prolyl-L-isoleucyl-L-seryl-L-isoleucyl-L-α-aspartyl-L-leucyl-L-threonyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-methionyl-L-isoleucyl-L-α-glutamyl-L-methionyl-L-alanyl-L-arginyl-L-isoleucyl-L-α-glutamyl-L-asparaginyl-L-α-glutamyl-L-arginyl-L-α-glutamyl-L-glutaminyl-L-alanylglycyl-L-leucyl-L-asparaginyl-L-arginyl-L-lysyl-L-tyrosyl-L-leucyl-L-α-aspartyl-L-α-glutamyl-L-valinamide
- Catostomus commersoni urotensin I
- DA-68500
- 83930-33-0
- 9047-54-5
- DTXCID10160669
- DTXSID90238178
-
- MDL: MFCD00082128
- インチ: InChI=1S/C62H87N13O17/c1-25(2)41-59(86)74-21-17-19-33(74)57(84)70(13)23-35(76)72(15)47(27(5)6)61(88)90-31(11)43(55(82)66-41)68-53(80)37-39(63)49(78)29(9)51-45(37)65-46-38(40(64)50(79)30(10)52(46)92-51)54(81)69-44-32(12)91-62(89)48(28(7)8)73(16)36(77)24-71(14)58(85)34-20-18-22-75(34)60(87)42(26(3)4)67-56(44)83/h25-28,31-34,41-44,47-48,78H,17-24,63-64H2,1-16H3,(H,66,82)(H,67,83)(H,68,80)(H,69,81)/t31-,32-,33+,34+,41-,42-,43+,44+,47+,48+/m1/s1
- InChIKey: VWOCNFIGQGBJNQ-OTXHAXGQSA-N
- ほほえんだ: Cc1c(c(c(c2c1oc-3c(c(=O)c(c(c3n2)C(=O)N[C@H]4[C@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]5CCCN5C(=O)[C@H](NC4=O)C(C)C)C)C)C(C)C)C)N)C)C(=O)N[C@H]6[C@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@H](NC6=O)C(C)C)C)C)C(C)C)C)N)O
計算された属性
- せいみつぶんしりょう: 2533.2900585g/mol
- どういたいしつりょう: 2532.2867036g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 41
- 水素結合受容体数: 41
- 重原子数: 177
- 回転可能化学結合数: 93
- 複雑さ: 5650
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 21
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -14.4
- トポロジー分子極性表面積: 1220Ų
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.0000
- ゆうかいてん: No data available
- ふってん: 1402.8±65.0 °C at 760 mmHg
- フラッシュポイント: 802.2±34.3 °C
Urotensin I セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- WGKドイツ:3
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
Urotensin I 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49422-1mg |
Urotensin I (Catostomus urotensin I) |
83930-33-0 | 98% | 1mg |
¥4011.00 | 2023-09-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | U26540-1mg |
Urotensin I |
83930-33-0 | 95% | 1mg |
¥3588.0 | 2023-09-06 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49422-500ug |
Urotensin I (Catostomus urotensin I) |
83930-33-0 | 98% | 500ug |
¥2318.00 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TP1199-5 mg |
Urotensin I |
83930-33-0 | 5mg |
¥12450.00 | 2023-03-29 | ||
MedChemExpress | HY-P1542-1mg |
Urotensin I |
83930-33-0 | 1mg |
¥4500 | 2022-05-30 | ||
TargetMol Chemicals | TP1199-5 mg |
Urotensin I |
83930-33-0 | 98% | 5mg |
¥ 12,450 | 2023-07-10 | |
ChemScence | CS-0044842-1mg |
Urotensin I |
83930-33-0 | 1mg |
$450.0 | 2022-04-26 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | U118948-2.5mg |
Urotensin I |
83930-33-0 | ≥95% (HPLC) | 2.5mg |
¥4839.90 | 2023-08-31 | |
MedChemExpress | HY-P1542-5mg |
Urotensin I |
83930-33-0 | 5mg |
¥13500 | 2022-05-30 | ||
A2B Chem LLC | AH49731-5mg |
UROTENSIN I |
83930-33-0 | >95% | 5mg |
$1501.00 | 2023-12-30 |
Urotensin I 関連文献
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
Urotensin Iに関する追加情報
Urotensin I (Catostomus commersoni) (9CI): A Comprehensive Overview of CAS 83930-33-0
Urotensin I (Catostomus commersoni) (9CI), with CAS number 83930-33-0, is a bioactive peptide originally isolated from the urophysis of the white sucker fish (Catostomus commersoni). This fascinating compound belongs to the urotensin family of peptides and has garnered significant attention in recent years due to its unique physiological roles and potential therapeutic applications. Researchers are particularly interested in its structural similarities to other bioactive peptides and its evolutionary conservation across species.
The molecular structure of Urotensin I features a highly conserved sequence that shares homology with corticotropin-releasing factor (CRF) and sauvagine. This structural relationship has led to numerous studies investigating its potential roles in stress response regulation. The peptide's receptor binding properties and signal transduction mechanisms have become hot topics in neuroendocrinology research, especially with growing interest in peptide-based therapeutics.
Recent advancements in peptide synthesis technology have made Urotensin I (Catostomus commersoni) more accessible for research purposes. Scientists are particularly interested in its potential applications in studying cardiovascular physiology, given its effects on blood pressure regulation. The compound's unique biological activity profile makes it valuable for investigating fundamental questions about peptide-receptor interactions and evolutionary biology.
From a commercial perspective, the market for specialized research peptides like Urotensin I (CAS 83930-33-0) has expanded significantly. This growth is driven by increasing research into peptide therapeutics and the development of novel drug discovery platforms. The compound's stability and specific biological effects make it particularly valuable for academic and pharmaceutical research applications.
Quality control is paramount when working with Urotensin I (9CI). Researchers should verify the peptide's purity through HPLC analysis and confirm its identity using mass spectrometry. Proper storage conditions (typically at -20°C) are essential to maintain the compound's stability and biological activity over time. These considerations are particularly important given the peptide's sensitivity to enzymatic degradation.
The scientific community continues to uncover new potential applications for Urotensin I (Catostomus commersoni). Recent studies have explored its possible roles in metabolic regulation and its interactions with other neuroendocrine systems. These investigations align with current research trends focusing on the interconnectedness of physiological systems and the development of multi-target therapeutic approaches.
For researchers considering Urotensin I (CAS 83930-33-0) for their studies, it's important to note that the peptide's effects can vary significantly depending on the experimental system and dosage. Comprehensive literature reviews and pilot studies are recommended to optimize experimental conditions. The compound's unique properties make it particularly suitable for comparative endocrinology studies and evolutionary biology research.
As peptide-based therapeutics gain prominence in pharmaceutical development, compounds like Urotensin I (9CI) serve as valuable tools for understanding fundamental biological processes. Its evolutionary conservation across species makes it an interesting subject for studies investigating the molecular basis of physiological adaptation. These aspects contribute to the compound's growing importance in both basic and applied research.
The future research directions for Urotensin I (Catostomus commersoni) may include more detailed investigations of its receptor interactions and potential modifications to enhance its stability or specificity. Such studies could provide valuable insights for drug development programs targeting related physiological pathways. The peptide's unique characteristics continue to make it a subject of interest in multiple research domains.
In conclusion, Urotensin I (CAS 83930-33-0) represents an important research tool with diverse applications in endocrinology, evolutionary biology, and potential therapeutic development. Its unique properties and biological activities ensure its continued relevance in scientific investigations. As research techniques advance and our understanding of peptide biology deepens, this compound will likely remain a valuable asset for researchers exploring neuroendocrine systems and peptide-mediated physiological regulation.
83930-33-0 (Urotensin I) 関連製品
- 1804871-76-8(2-Amino-3-fluoro-4-(trifluoromethoxy)benzamide)
- 1588266-82-3(N-(3-aminopropyl)benzenesulfonamide)
- 1804494-90-3(4-(Bromomethyl)-3-cyano-5-(difluoromethyl)-2-hydroxypyridine)
- 1999003-57-4(methyl 2-(ethylamino)-3-(1H-pyrazol-1-yl)butanoate)
- 2172022-06-7(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidocyclopentane-1-carboxylic acid)
- 2228302-64-3(1-(3,3-difluorocyclobutyl)cyclopropylmethanamine)
- 1705408-59-8(3-(4-chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamide)
- 2680721-43-9(tert-butyl N-benzyl-N-(2-chloroquinazolin-4-yl)carbamate)
- 1805346-43-3(3-Amino-2-bromo-4-(difluoromethyl)pyridine-6-carboxylic acid)
- 1312784-43-2(Ethyl2-Chloro-6-fluoroquinazoline-4-acetate)


